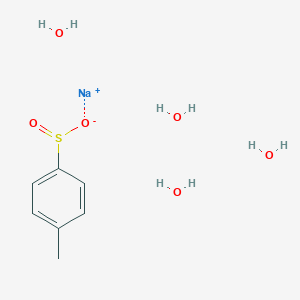

パラトルエンスルフィン酸ナトリウム四水和物

概要

説明

Sodium p-Toluenesulfinate Tetrahydrate is a chemical compound with the molecular formula C7H7NaO2S·4H2O. It is the hydrate form of the sodium salt of para-toluenesulfinic acid. This compound appears as a white to light yellow powder or crystalline solid and is soluble in water and ethanol . It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

科学的研究の応用

Organic Synthesis

Sodium p-toluenesulfinate tetrahydrate serves as a significant alkylating agent in organic reactions. It is utilized in the synthesis of various organic compounds, particularly as an intermediate in the preparation of biologically active molecules. Its ability to introduce sulfonate groups into substrates makes it valuable in creating sulfonamides and other derivatives.

Key Applications:

- Alkylation Reactions : Acts as a non-oxidizing catalyst in alkylation processes.

- Synthesis of Sulfonamides : Used in the formation of sulfonamide antibiotics and other pharmaceutical compounds.

- Functional Group Transformations : Facilitates the conversion of alcohols to sulfonates, enhancing reactivity for further synthetic steps.

Pharmaceutical Applications

In the pharmaceutical industry, sodium p-toluenesulfinate tetrahydrate is recognized for its role as an intermediate in drug synthesis. Its application extends to the development of various therapeutic agents, particularly those targeting bacterial infections due to its involvement in sulfonamide synthesis.

Case Studies:

- Sulfonamide Antibiotics : Research indicates that compounds derived from sodium p-toluenesulfinate exhibit antibacterial properties, making them crucial in developing new antibiotics .

- Drug Development : Studies have shown that sodium p-toluenesulfinate can be employed to modify existing drugs to enhance their efficacy or reduce side effects .

Analytical Chemistry

Sodium p-toluenesulfinate tetrahydrate finds extensive use in analytical chemistry, particularly in methods such as:

- Western Blotting (WB) : It is utilized as a reagent to detect specific proteins within complex mixtures.

- Enzyme-linked Immunosorbent Assay (ELISA) : Serves as a substrate or labeling agent in immunoassays.

- Flow Cytometry (FC) : Used for labeling cells and analyzing cell populations based on specific markers.

Biochemical Applications

This compound is also applied in various biochemical techniques due to its ability to modify proteins and other biomolecules. Its role includes:

- Protein Labeling : Facilitates the conjugation of sulfonate groups to proteins, aiding in their purification and characterization.

- Cell Biology Studies : Employed in studies involving cell signaling and interactions due to its reactivity with cellular components.

作用機序

Target of Action

Sodium p-Toluenesulfinate Tetrahydrate, also known as P-Toluenesulfinic Acid Sodium Salt Tetrahydrate, is a chemical compound that is primarily used in the field of organic synthesis

Mode of Action

The compound is the hydrate of the sodium salt of para-toluenesulfinic acid . The molecular geometry around the sulfur atom is tetrahedral with X–S–Y angles spanning a range of 102.23 (6)–110.04 (6) . In the crystal, the water molecules connect the sodium cations into chains along the b axis via O—H O hydrogen bonds .

Biochemical Pathways

It is known that the compound is used in organic synthesis , suggesting that it may play a role in various chemical reactions.

Pharmacokinetics

It is known that the compound is soluble in water and ethanol , which could potentially influence its bioavailability.

Result of Action

It is known that the compound is used as a supporting electrolyte for depositing polypyrrole membranes . It was also used as a solute to study the performance of resin particles .

Action Environment

The action, efficacy, and stability of Sodium p-Toluenesulfinate Tetrahydrate can be influenced by various environmental factors. For instance, the compound is a hydrate, suggesting that its stability and efficacy could be affected by humidity and temperature . Furthermore, the compound is soluble in water and ethanol , suggesting that its action could be influenced by the presence of these solvents.

準備方法

Synthetic Routes and Reaction Conditions: Sodium p-Toluenesulfinate Tetrahydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. The process involves the following steps:

Hydrolysis: p-Toluenesulfonyl chloride is hydrolyzed in the presence of water to form p-toluenesulfinic acid.

Neutralization: The resulting p-toluenesulfinic acid is then neutralized with sodium hydroxide to form sodium p-toluenesulfinate.

Crystallization: The compound is crystallized from an aqueous solution to obtain the tetrahydrate form.

Industrial Production Methods: In industrial settings, the production of Sodium p-Toluenesulfinate Tetrahydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization techniques enhances the efficiency of the production process .

化学反応の分析

Types of Reactions: Sodium p-Toluenesulfinate Tetrahydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form p-toluenesulfonic acid.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Oxidation: It can be oxidized to form p-toluenesulfonic acid.

Common Reagents and Conditions:

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Common nucleophiles include halides, amines, and alcohols.

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Major Products:

Reduction: p-Toluenesulfonic acid.

Substitution: Various substituted toluenesulfinates.

Oxidation: p-Toluenesulfonic acid.

類似化合物との比較

Sodium p-Toluenesulfonate: Similar in structure but contains a sulfonate group (-SO3Na) instead of a sulfinic group.

Sodium Benzenesulfinate: Contains a benzene ring instead of a toluene ring.

Sodium Methanesulfinate: Contains a methane group instead of a toluene ring.

Uniqueness: Sodium p-Toluenesulfinate Tetrahydrate is unique due to its specific reactivity and solubility properties. The presence of the sulfinic group allows it to participate in a wider range of chemical reactions compared to its sulfonate counterpart. Additionally, its tetrahydrate form enhances its stability and solubility in aqueous solutions .

生物活性

Sodium p-toluenesulfinate tetrahydrate (Na+·C7H7O2S−·4H2O) is an organosulfur compound derived from para-toluenesulfinic acid. This compound exhibits a variety of biological activities that have been studied extensively, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of sodium p-toluenesulfinate tetrahydrate, including its chemical properties, mechanisms of action, applications, and relevant case studies.

- Molecular Formula : CH3C6H4SO2Na·4H2O

- Molecular Weight : 250.25 g/mol

- CAS Number : 824-79-3

- Assay Purity : 97.0-102.0% .

The compound has a tetrahedral molecular geometry around the sulfur atom, with bond angles ranging from 102.23° to 110.04° . The presence of water molecules in its structure facilitates hydrogen bonding, contributing to its solubility and reactivity.

Mechanisms of Biological Activity

Sodium p-toluenesulfinate tetrahydrate exhibits several biological activities primarily through its role as a nucleophilic and electrophilic reagent in various chemical reactions:

- Nucleophilic Agent : It can act as a nucleophile in electrophilic aromatic substitution reactions, facilitating the formation of sulfonamides and sulfonylated compounds .

- Electrophilic Reactions : The compound participates in electrophilic reactions, leading to the synthesis of diverse organosulfur compounds .

- Radical Reactions : It can also engage in radical reactions under specific conditions, which have implications in synthetic organic chemistry .

Applications in Research and Industry

Sodium p-toluenesulfinate tetrahydrate has found applications across various fields:

- Organic Synthesis : It serves as a versatile building block for synthesizing sulfonamides and other sulfur-containing compounds, playing a crucial role in pharmaceutical chemistry .

- Biological Studies : The compound has been used to explore biochemical pathways involving sulfur compounds, particularly in the context of drug development .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated that sodium p-toluenesulfinate tetrahydrate could be effectively used to synthesize various sulfonamides through nucleophilic substitution reactions. The reaction conditions were optimized to yield high purity products with minimal by-products .

Case Study 2: Antimicrobial Activity

Research has indicated that sodium p-toluenesulfinate exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Data Table: Biological Activities and Applications

特性

IUPAC Name |

sodium;4-methylbenzenesulfinate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRYQZBDONMGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635646 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868858-48-4 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate?

A1: The molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate is tetrahedral. [] This is a common geometry for sulfur atoms with four bonds. The X–S–Y angles in this compound range from 102.23 (6)°–110.04 (6)°. []

Q2: How are the sodium cations organized within the crystal structure of Sodium p-Toluenesulfinate Tetrahydrate?

A2: In the crystal structure, water molecules play a crucial role in organizing the sodium cations. They form chains of sodium cations along the b axis via O—H⋯O hydrogen bonds. [] Additionally, an intermolecular O—H⋯π interaction is observed within the crystal structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。